6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties
Preparation Methods
The synthesis of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of barbituric acid derivatives with aryl diazonium tetrafluoroborate in water, followed by tautomerization to achieve the desired product . The reaction conditions often include the use of aniline derivatives, HBF4, and NaNO2 to form the aryl diazonium intermediate . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The hydrazono group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Its derivatives are explored for their anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. For instance, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound’s ability to inhibit specific enzymes or receptors can lead to its therapeutic effects in various diseases.
Comparison with Similar Compounds
6-((2-(4-Nitrophenyl)hydrazono)methyl)pyrimidine-2,4(1H,3H)-dione can be compared with other pyrimidine derivatives such as pyrimido[4,5-d]pyrimidines and triazole-pyrimidine hybrids . These compounds share similar structural features but differ in their biological activities and applications. For example, pyrimido[4,5-d]pyrimidines are known for their antiproliferative and antioxidant activities, while triazole-pyrimidine hybrids exhibit neuroprotective and anti-inflammatory properties .
Properties
Molecular Formula |
C11H9N5O4 |
---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9N5O4/c17-10-5-8(13-11(18)14-10)6-12-15-7-1-3-9(4-2-7)16(19)20/h1-6,15H,(H2,13,14,17,18)/b12-6+ |
InChI Key |
FVGADKGUNVQHIG-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N/N=C/C2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NN=CC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.